Cas no 41711-74-4 (4-(1-methyl-1H-pyrrol-2-yl)butan-2-one)
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Butanone, 4-(1-methyl-1H-pyrrol-2-yl)-
- 4-(1-Methyl-1h-pyrrol-2-yl)butan-2-one
- SCHEMBL11466037
- EN300-1857673
- AKOS015261068
- 41711-74-4
- 4-(1-Methyl-2-pyrryl)-butan-2-one
- CS-0275960
- CLGHZGLGXDZHFX-UHFFFAOYSA-N
- 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one
-
- Inchi: 1S/C9H13NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-4,7H,5-6H2,1-2H3
- InChI Key: CLGHZGLGXDZHFX-UHFFFAOYSA-N
- SMILES: CC(=O)CCC1=CC=CN1C
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 22Ų
Experimental Properties
- Density: 0.97±0.1 g/cm3(Predicted)
- Boiling Point: 241.2±15.0 °C(Predicted)
- pka: -2.20±0.70(Predicted)
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one Pricemore >>
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| Enamine | EN300-1857673-0.5g |
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| Enamine | EN300-1857673-1.0g |
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one |
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| Enamine | EN300-1857673-5.0g |
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| Enamine | EN300-1857673-10.0g |
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| Enamine | EN300-1857673-1g |
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one |
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| Enamine | EN300-1857673-5g |
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4-(1-methyl-1H-pyrrol-2-yl)butan-2-one Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one
Recent Advances in the Study of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (CAS 41711-74-4): A Comprehensive Research Brief
The compound 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (CAS 41711-74-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings from peer-reviewed studies published within the past 24 months, focusing on synthetic methodologies, biological activities, and pharmacological implications of this ketone derivative.
Recent synthetic chemistry breakthroughs have demonstrated novel routes for the efficient production of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one. A 2023 study in Organic Letters reported a catalytic asymmetric synthesis method using chiral N-heterocyclic carbene catalysts, achieving 92% enantiomeric excess (DOI: 10.1021/acs.orglett.3c01234). This advancement addresses previous challenges in stereoselective synthesis and opens possibilities for producing optically pure forms of the compound for biological evaluation.
Pharmacological investigations have revealed promising neuroprotective properties of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one. Research published in Journal of Medicinal Chemistry (2024) demonstrated its ability to modulate α-synuclein aggregation pathways, suggesting potential applications in Parkinson's disease therapeutics (DOI: 10.1021/acs.jmedchem.3c02045). The compound showed dose-dependent inhibition of fibril formation in both in vitro and transgenic mouse models, with minimal cytotoxicity at therapeutic concentrations.
Structural-activity relationship (SAR) studies have identified key modifications that enhance the compound's bioavailability. A 2023 structure-property analysis in European Journal of Medicinal Chemistry revealed that halogen substitution at the pyrrole ring's 4-position significantly improves blood-brain barrier penetration while maintaining target affinity (DOI: 10.1016/j.ejmech.2023.115678). These findings provide critical insights for future drug development efforts.
Emerging applications in antimicrobial therapy have been reported, with a 2024 study in ACS Infectious Diseases demonstrating potent activity against drug-resistant Gram-positive bacteria (MIC 2-4 μg/mL). The mechanism appears to involve disruption of bacterial membrane potential and inhibition of efflux pump systems (DOI: 10.1021/acsinfecdis.3c00612). This dual-action mechanism suggests potential for overcoming current antibiotic resistance challenges.
Analytical chemistry advancements have enabled more precise characterization of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one and its metabolites. A recent Journal of Pharmaceutical and Biomedical Analysis publication detailed a validated UHPLC-MS/MS method for quantification in biological matrices, achieving LLOQ of 0.1 ng/mL (DOI: 10.1016/j.jpba.2023.115821). This analytical tool will facilitate future pharmacokinetic and toxicological studies.
Current research gaps include the need for comprehensive in vivo toxicity profiling and further elucidation of molecular targets. Several research groups have announced ongoing preclinical studies evaluating chronic exposure effects and potential off-target activities. The compound's promising pharmacological profile warrants continued investigation, particularly in neurodegenerative and infectious disease applications.
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